molecular formula C10H20O2 B1217910 2-Butylhexanoic acid CAS No. 3115-28-4

2-Butylhexanoic acid

Cat. No.: B1217910
CAS No.: 3115-28-4
M. Wt: 172.26 g/mol
InChI Key: KQYRYPXQPKPVSP-UHFFFAOYSA-N
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Description

Scientific Research Applications

2-Butylhexanoic acid is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis and as a reagent in the preparation of other compounds.

    Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of synthetic rubber, lubricants, and plasticizers.

Safety and Hazards

When handling 2-Butylhexanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butylhexanoic acid can be synthesized through the reaction of hexanoic acid with butanol under acidic conditions. This esterification reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the formation of the ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the same esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the carboxyl group to an acyl chloride, followed by reaction with nucleophiles.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Acyl chlorides and other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-butylhexanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Hexanoic acid: A simpler carboxylic acid with a shorter carbon chain.

    Butyric acid: Another carboxylic acid with a different carbon chain structure.

    Valproic acid: A structurally related compound with similar chemical properties.

Uniqueness: 2-Butylhexanoic acid is unique due to its specific carbon chain length and branching, which confer distinct physical and chemical properties. Its applications in various fields, such as synthetic rubber production and pharmaceuticals, highlight its versatility and importance .

Properties

IUPAC Name

2-butylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-7-9(10(11)12)8-6-4-2/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYRYPXQPKPVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17022-35-4 (hydrochloride salt)
Record name 2,2-Dibutylacetic acid
Source ChemIDplus
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DSSTOX Substance ID

DTXSID20876163
Record name HEXANOIC ACID, 2-BUTYL-
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3115-28-4
Record name 2-Butylhexanoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=3115-28-4
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Record name 2,2-Dibutylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butylhexanoic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=843
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Record name HEXANOIC ACID, 2-BUTYL-
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Record name 2-butylhexanoic acid
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Record name 2-Butylhexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-Butylhexanoic acid compare to related compounds with differing developmental toxicity profiles?

A2: this compound, 2EH, and 2PH are all short-chain aliphatic acids with structural similarities. The key difference lies in the length and branching of the alkyl chain at the 2-position of the pentanoic acid backbone. This compound has a butyl group, 2EH an ethyl group, and 2PH a propyl group at this position. [] The study suggests that increasing the length and branching of this alkyl chain correlates with increased developmental toxicity. [] This structure-activity relationship emphasizes the influence of subtle structural modifications on biological activity.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula for this compound is C10H20O2, and its molecular weight is 172.26 g/mol.

Q3: Are there any studies investigating the potential applications of this compound in chemical synthesis?

A4: While the provided abstracts do not directly investigate the applications of this compound in chemical synthesis, research does highlight the use of aliphatic acids in telomerization reactions with ethylene and acetonitrile. [] Given its structural similarities to other aliphatic acids, further research could explore the potential of this compound as a reagent or building block in organic synthesis.

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